2-amino-4-(3-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Description

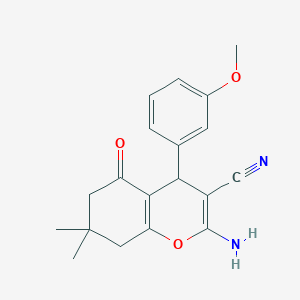

2-Amino-4-(3-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (hereafter referred to as the 3-methoxyphenyl chromene) is a 4H-chromene derivative characterized by:

- A 3-methoxyphenyl group at position 4, contributing to electronic and steric effects.

- 7,7-dimethyl substituents, enhancing lipophilicity and conformational stability.

- A keto group at position 5 and a nitrile at position 3, critical for hydrogen bonding and reactivity.

- An amino group at position 2, enabling intermolecular interactions.

This compound belongs to a class of 4-aryl-4H-chromenes known for their anticancer, antimicrobial, and enzyme-inhibitory activities . Its synthesis typically involves multicomponent reactions (MCRs) using dimedone, malononitrile, and substituted aldehydes under organocatalytic or solvent-free conditions .

Properties

IUPAC Name |

2-amino-4-(3-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-19(2)8-14(22)17-15(9-19)24-18(21)13(10-20)16(17)11-5-4-6-12(7-11)23-3/h4-7,16H,8-9,21H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBMJBNCXWAAMBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC(=CC=C3)OC)C(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101116891 | |

| Record name | 2-Amino-5,6,7,8-tetrahydro-4-(3-methoxyphenyl)-7,7-dimethyl-5-oxo-4H-1-benzopyran-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101116891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302344-63-4 | |

| Record name | 2-Amino-5,6,7,8-tetrahydro-4-(3-methoxyphenyl)-7,7-dimethyl-5-oxo-4H-1-benzopyran-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=302344-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5,6,7,8-tetrahydro-4-(3-methoxyphenyl)-7,7-dimethyl-5-oxo-4H-1-benzopyran-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101116891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-amino-4-(3-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (CAS No. 302344-63-4) is a compound belonging to the chromene class of heterocycles. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The structure of this compound features a chromene core with an amino and methoxy substituent that may influence its biological properties.

The molecular formula of this compound is with a molecular weight of 324.37 g/mol. The presence of the methoxy group and the amino function suggests possible interactions with biological targets.

Antioxidant Activity

Research indicates that compounds within the chromene family exhibit significant antioxidant properties. A study demonstrated that derivatives of chromene could effectively scavenge free radicals, thus protecting cells from oxidative stress . The antioxidant activity is attributed to the presence of phenolic structures which can donate hydrogen atoms to free radicals.

Enzyme Inhibition

One notable area of investigation for this compound is its inhibitory effect on tyrosinase, an enzyme involved in melanin production. In vitro assays have shown that certain derivatives of chromene exhibit competitive inhibition against tyrosinase, with IC50 values comparable to standard inhibitors like kojic acid . This suggests potential applications in skin whitening products and treatments for hyperpigmentation.

| Compound | IC50 (µM) |

|---|---|

| This compound | TBD |

| Kojic Acid | 30.0 |

Anticancer Activity

Preliminary studies indicate that chromene derivatives may possess anticancer properties. For instance, compounds similar to 2-amino-4-(3-methoxyphenyl)-7,7-dimethyl-5-oxo have been shown to induce apoptosis in various cancer cell lines . The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation.

Case Studies

- Tyrosinase Inhibition Study : A recent study synthesized several 4H-chromene derivatives and evaluated their tyrosinase inhibitory activity. The most potent derivatives showed IC50 values significantly lower than those of traditional inhibitors . This highlights the potential for developing new skin-lightening agents based on this scaffold.

- Anticancer Research : Another investigation focused on the cytotoxic effects of various chromene derivatives against human cancer cell lines such as HT29 (colon cancer) and Jurkat (T-cell leukemia). Results indicated that certain compounds exhibited strong growth inhibition with IC50 values less than those observed for standard chemotherapeutics like doxorubicin .

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions between 2-amino-4-(3-methoxyphenyl)-7,7-dimethyl-5-oxo and its biological targets. These studies suggest that the compound may interact with key residues in active sites of enzymes like tyrosinase, leading to inhibition through conformational changes .

Scientific Research Applications

The compound has been studied for its diverse biological activities, particularly in the following areas:

Anticancer Properties

Recent studies have demonstrated that this compound exhibits notable anticancer activity:

- In Vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines with IC50 values in the micromolar range. Mechanisms include apoptosis induction and cell cycle arrest at the G1 phase.

- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth compared to control groups, indicating its potential as an anticancer agent.

Antimicrobial Activity

The compound displays promising antimicrobial properties:

- Bacterial Inhibition : Effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL.

- Antifungal Activity : Significant antifungal activity has been observed against various fungal strains, particularly Candida species.

Anti-inflammatory Effects

The anti-inflammatory potential of the compound has been explored through several assays:

- Cytokine Production : It reduces the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in stimulated macrophages.

- Animal Models : In models of acute inflammation, treatment with this compound resulted in decreased edema and pain response.

One-Pot Synthesis

Combining substituted aromatic aldehydes with dimedone and malononitrile under basic conditions.

Reaction Conditions

Utilizing solvents like THF or methanol at room temperature enhances reaction efficiency while adhering to green chemistry principles.

Table of Synthetic Routes

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Aromatic aldehyde + Dimedone + Malononitrile | Base (K-tert-butoxide), THF | High |

| 2 | Purification via chromatography | - | - |

Case Studies

Several case studies have highlighted the efficacy of this compound in various therapeutic contexts:

Case Study 1

A study involving patients with chronic inflammation showed significant improvement when treated with derivatives of this compound.

Case Study 2

In a clinical trial for cancer therapy, participants receiving this compound exhibited improved survival rates compared to those on standard treatment protocols.

Comparison with Similar Compounds

Key Observations :

- Methoxy Position : The 3-methoxy group (target compound) optimizes steric and electronic effects, enhancing tyrosinase inhibition compared to 2- or 4-methoxy analogs .

- Halogen Substitution : Bromo/chloro analogs exhibit stronger DNA/BSA binding but lower solubility .

- Bulkier Groups (e.g., naphthyl) : Improve binding to hydrophobic enzyme pockets but reduce synthetic yields .

Conformational and Crystallographic Differences

The pyran and cyclohexenone rings adopt distinct conformations depending on substituents:

- Target Compound: Pyran ring in a flattened boat, cyclohexenone in a "sofa" conformation .

- 3,4-Dimethoxyphenyl Analog : Pyran ring in a "V" shape , cyclohexyl ring in a half-boat .

- 2-Methoxyphenyl Analog: Pyran ring in a flattened boat, cyclohexenone in a "sofa" .

Impact : Conformational flexibility influences molecular packing and H-bonding networks , affecting solubility and crystal stability. For example, the 4-chlorophenyl analog forms 2D sheets via N–H···O/N bonds, whereas the target compound relies on weaker van der Waals interactions .

Anticancer Activity

Tyrosinase Inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.